1-Bromocyclopent-1-ene
Overview
Description
Synthesis Analysis
The synthesis of cyclopentene derivatives, including 1-Bromocyclopent-1-ene, involves various strategies, among them photocatalytic processes for 1,7-enyne bicyclizations with α-bromo diethyl malonate, establishing an efficient and practical method for the synthesis of various cyclopentene derivatives under mild conditions (Gao et al., 2016).
Molecular Structure Analysis
The molecular structure of related bromocyclopentene derivatives has been investigated through spectroscopic and computational studies. These studies include vibrational spectroscopy and theoretical calculations to understand the structural dynamics and electronic properties of the compounds (Renjith et al., 2014).
Chemical Reactions and Properties
1-Bromocyclopent-1-ene undergoes various chemical reactions, showcasing its reactivity and versatility in organic synthesis. Notable reactions include regio- and chemoselective bromination, where depending on the brominating reagent and the nature of the solvent, the bromine atom can be introduced at different positions on the cyclopentene ring, leading to the synthesis of important intermediates for further organic transformations (Shirinian et al., 2012).
Scientific Research Applications
Bromination Reactions and Theoretical Investigation :
- Bromination of 1-cyclopent-1-en-1-ylbenzene and subsequent reactions led to the production of various brominated compounds, with a comparison of experimental results with theoretical predictions based on different computational methods (Ceylan, 2003).
Regio- and Chemoselective Bromination :
- The study of bromination of 2,3-diarylcyclopent-2-en-1-ones under various conditions showed the introduction of bromine atoms at different positions, useful in the synthesis of bromo-substituted compounds, which are important in organic synthesis (Shirinian et al., 2012).
Sequential O-H/C-H Bond Insertion :
- Development of a sequential O-H/C-H bond functionalization of phenols initiated by gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes, leading to the efficient production of (2-bromocyclopent-2-en-1-yl)phenols under mild conditions (Speck, Karaghiosoff & Magauer, 2015).
Synthesis of Novel Precursors :
- Application in the synthesis of functionalized 7-X-7,8-dihydrocalicenes and 7-(chloromethyl)-7,8-dihydrocalicene, suggesting its utility in creating novel organic compounds (Al-Dulayymi, Li & Neuenschwander, 2000).
Polarographic Study in Graft Modification of Butyl Rubber :
- A method for quantitative determination of 1-vinylcyclohex-4-ene in reaction media during copolymerization, indicating its application in material science and polymer chemistry (Sadykh-Zade et al., 1973).
Gold-Catalyzed Synthesis of Cyclopentenones :
- A Au-catalyzed method to afford 2-bromocyclopent-2-en-1-ones, highlighting its role in synthesizing complex organic molecules with broad scope and diastereoselectivities (Wang, Zarca, Gong & Zhang, 2016).
Safety and Hazards
1-Bromocyclopent-1-ene is classified as a flammable liquid and vapor (H226), and it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing mist/vapours/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
1-Bromocyclopent-1-ene is a chemical compound used in various chemical reactionsIt is primarily used in synthetic chemistry as a building block .
Mode of Action
As a chemical reagent, 1-Bromocyclopent-1-ene can participate in various chemical reactions. Its mode of action depends on the specific reaction conditions and the other reactants present. The bromine atom in 1-Bromocyclopent-1-ene is electrophilic and can be displaced by nucleophiles, allowing for substitution reactions .
Biochemical Pathways
It is a synthetic compound used in chemical synthesis .
Pharmacokinetics
It is a chemical reagent used in synthetic chemistry .
Result of Action
The result of the action of 1-Bromocyclopent-1-ene depends on the specific chemical reaction it is used in. In general, it can be used to introduce a cyclopentene ring into a larger molecule, or the bromine atom can be displaced to form a new bond .
properties
IUPAC Name |
1-bromocyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUZSZMXSLTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449971 | |
Record name | 1-bromocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromocyclopent-1-ene | |
CAS RN |
1192-04-7 | |
Record name | 1-bromocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromocyclopent-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe a specific application of 1-bromocyclopentene in organic synthesis and its significance?
A: 1-bromocyclopentene serves as a key building block in synthesizing 2,5-disubstituted pyridines, a class of compounds with diverse biological activities. As highlighted in a study published on Semantic Scholar [], gold(I)-catalyzed cycloisomerization of specific 1-bromoalkynes generates a variety of 1-bromocyclopentene derivatives. These derivatives then undergo a three-step sequence:
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